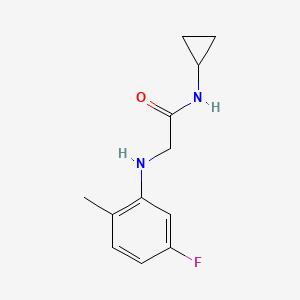
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is a boronic acid derivative with the molecular formula C9H18BNO4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Enamine: The starting material, an appropriate aldehyde or ketone, is reacted with a secondary amine to form an enamine.
Borylation: The enamine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.
Deprotection: The Boc protecting group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
科学的研究の応用
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
Uniqueness
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and drug development.
特性
分子式 |
C9H18BNO4 |
|---|---|
分子量 |
215.06 g/mol |
IUPAC名 |
[(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-enyl]boronic acid |
InChI |
InChI=1S/C9H18BNO4/c1-7(5-6-10(13)14)11-8(12)15-9(2,3)4/h5-7,13-14H,1-4H3,(H,11,12)/b6-5+/t7-/m1/s1 |
InChIキー |
UXZXWEKZFBJNKD-WEWAHIQMSA-N |
異性体SMILES |
B(/C=C/[C@@H](C)NC(=O)OC(C)(C)C)(O)O |
正規SMILES |
B(C=CC(C)NC(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
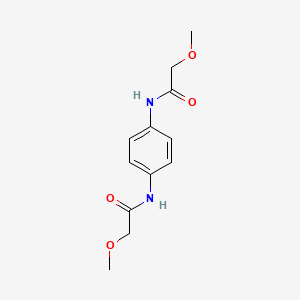
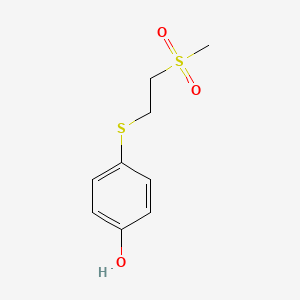
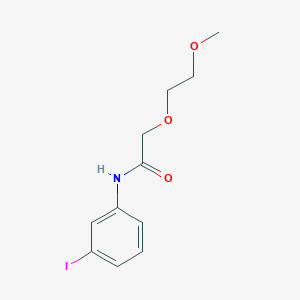
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
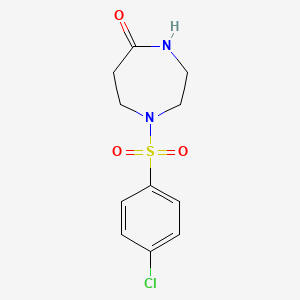
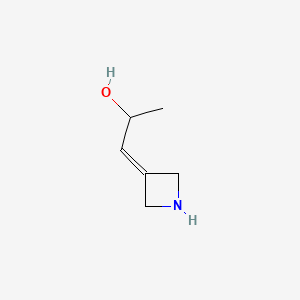
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)

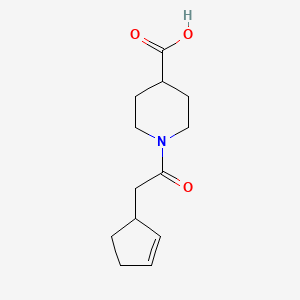
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)

